N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and an iodinated benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursorsThe final step involves the iodination of the benzamide moiety, which can be carried out using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
- **1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
- **(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its iodinated benzamide moiety, in particular, provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H13FIN3O3S |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
InChI |
InChI=1S/C18H13FIN3O3S/c19-11-5-7-12(8-6-11)23-17(14-9-27(25,26)10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24) |
InChI Key |
GHLWQRGUOVQRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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